molecular formula C11H12F2N2O B14907897 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile

Katalognummer: B14907897
Molekulargewicht: 226.22 g/mol
InChI-Schlüssel: DOSHHCYOWKNROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H12F2N2O. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an amino group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzonitrile with 1-methoxypropan-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, while the amino group can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H12F2N2O

Molekulargewicht

226.22 g/mol

IUPAC-Name

3,5-difluoro-4-(1-methoxypropan-2-ylamino)benzonitrile

InChI

InChI=1S/C11H12F2N2O/c1-7(6-16-2)15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7,15H,6H2,1-2H3

InChI-Schlüssel

DOSHHCYOWKNROX-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NC1=C(C=C(C=C1F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.